molecular formula C15H23FN2O2S B12347759 Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate CAS No. 1245771-52-1

Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate

Cat. No.: B12347759
CAS No.: 1245771-52-1
M. Wt: 314.4 g/mol
InChI Key: DZJZYHSTPRIWCN-UHFFFAOYSA-N
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Description

Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate is a Boc-protected piperidine derivative characterized by a 5-fluorothiophene-2-methyl substituent on the piperidine nitrogen. This compound belongs to a broader class of tert-butyl piperidin-4-ylcarbamate derivatives, which are widely explored in medicinal chemistry due to their versatility as intermediates for bioactive molecules.

Properties

CAS No.

1245771-52-1

Molecular Formula

C15H23FN2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C15H23FN2O2S/c1-15(2,3)20-14(19)17-11-6-8-18(9-7-11)10-12-4-5-13(16)21-12/h4-5,11H,6-10H2,1-3H3,(H,17,19)

InChI Key

DZJZYHSTPRIWCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.

    Introduction of the Fluorothienyl Group: The fluorothienyl group is introduced via a nucleophilic substitution reaction, where a fluorothienyl halide reacts with the piperidine intermediate.

    Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorothienyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.

    Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The fluorothienyl group may interact with enzyme active sites or receptor binding pockets, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Steric and electronic factors influence reaction efficiency. For example, the 4-methylbenzyl derivative achieves a 95% yield, while bulkier substituents (e.g., 3-phenylpropyl) reduce yields to 75% .
  • Fluorine Substitution: Fluorinated derivatives (e.g., 3,5-difluorobenzyl) exhibit higher molecular weights (~326 g/mol) compared to non-fluorinated analogues. Fluorine atoms may enhance lipophilicity and metabolic stability .

Physicochemical Properties

  • The fluorothienyl group in the target compound may offer balanced lipophilicity for CNS applications.
  • Spectral Data : ¹H NMR signals for benzyl derivatives show characteristic aromatic proton doublets (δ 7.24–7.27) , whereas aliphatic chains (e.g., 3-phenylpropyl) display triplet/triplet splitting (δ 2.62) .

Biological Activity

Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H18FN3O2S
  • Molecular Weight : 295.37 g/mol
  • CAS Number : [Insert CAS number if available]

The compound features a piperidine ring substituted with a 5-fluorothienyl group and a tert-butyl carbamate moiety, which contributes to its solubility and biological interactions.

This compound has been studied for its interaction with various biological targets, particularly in the context of inflammatory responses and cellular signaling pathways. Key findings include:

  • NLRP3 Inhibition : The compound has shown promise as an NLRP3 inflammasome inhibitor, which is crucial in mediating inflammatory responses. In studies, it effectively reduced IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential for treating inflammatory diseases .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Mechanism of Action
Compound AMRSA0.78 μg/mLMembrane depolarization
Compound BVREfm3.125 μg/mLMembrane disruption

These findings suggest that the compound may possess similar antibacterial properties, particularly against Gram-positive bacteria .

Cytotoxicity and Selectivity

In assessing the safety profile, studies have demonstrated that while exhibiting antimicrobial activity, the compound shows selectivity over mammalian cells, minimizing cytotoxic effects:

Cell Line IC50 (μM)
Lung MCR-5>100
Skin BJ Fibroblast>100

This selectivity is crucial for developing therapeutic agents that target bacterial infections without harming human cells .

Case Studies

  • Inflammatory Disease Model : In a recent study involving murine models of inflammatory bowel disease (IBD), administration of this compound resulted in decreased disease severity and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential therapeutic applications in chronic inflammatory conditions.
  • In Vitro Studies : In vitro assays using human macrophages demonstrated that the compound significantly inhibited pyroptosis—a form of programmed cell death associated with inflammation—by modulating caspase activity, further supporting its role as an anti-inflammatory agent .

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